molecular formula C18H17N3O3S B2921161 3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-42-4

3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2921161
CAS No.: 392243-42-4
M. Wt: 355.41
InChI Key: XMBWXVURKGBOKZ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-methylphenyl group at position 5 and a 3,4-dimethoxybenzamide moiety at position 2. Its molecular formula is C₁₇H₁₅N₃O₃S, with a molecular weight of 335.39 g/mol . The compound’s structural uniqueness lies in the synergistic combination of electron-donating methoxy groups on the benzamide ring and the hydrophobic 2-methylphenyl substituent on the thiadiazole scaffold, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-6-4-5-7-13(11)17-20-21-18(25-17)19-16(22)12-8-9-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBWXVURKGBOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 2-methylphenylamine.

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting 2-methylphenylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Coupling Reaction: The resulting thiadiazole derivative is then coupled with 3,4-dimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Name Thiadiazole Substituent Benzamide Substituent Key Structural Features
Target Compound 2-Methylphenyl 3,4-Dimethoxy Electron-donating methoxy groups; hydrophobic methylphenyl
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives Pyridinyl Varied (Cl, F, OMe) Polar pyridinyl enhances solubility; halogen substituents modulate electronic effects
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Methoxyphenyl 2-Methoxy Dual methoxy groups enhance π-π stacking and H-bonding
Bromo-substituted analogs (e.g., 5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) Halogenated aryl Bromo Electron-withdrawing Br improves electrophilicity and anticancer potency

Key Observations :

  • Electron-Donating vs. However, methoxy groups may enhance membrane permeability due to lipophilicity .
  • Thiadiazole Substituents : The 2-methylphenyl group in the target compound introduces steric hindrance, which may affect binding to enzymatic pockets compared to smaller substituents like pyridinyl .

Table 3: Bioactivity Comparisons

Compound Bioactivity Profile IC₅₀/EC₅₀ (μM) Mechanism Insights Reference
Target Compound Anticancer (hypothetical) Pending Potential tubulin inhibition
Bromo-substituted analogs 100% protection against mortality at 60 mg/kg N/A Apoptosis induction
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives Lipoxygenase inhibition (IC₅₀ = 12–45 μM) 12–45 Antioxidant and anti-inflammatory
Sulfonamide derivatives (e.g., 9g–9j) ABTS•+ radical scavenging (60–80% at 50 μM) N/A ROS scavenging

Activity Trends :

  • Anticancer Potency : Bromo and chloro substituents (e.g., ) show superior activity compared to methoxy groups, likely due to enhanced electrophilicity and DNA intercalation.
  • Enzymatic Inhibition : Pyridinyl-substituted derivatives exhibit lipoxygenase inhibition, suggesting the target compound’s dimethoxy groups may shift selectivity toward other targets like kinases .

Biological Activity

3,4-Dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. It features a benzamide core with methoxy substitutions and a thiadiazole ring that contributes to its biological activity. This article explores the compound's synthesis, mechanisms of action, and biological evaluations, particularly focusing on its antimicrobial properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting a hydrazine derivative with carbon disulfide under basic conditions.
  • Pyrrolidinone Synthesis : Cyclization reactions involving appropriate amines and carbonyl compounds yield the pyrrolidinone moiety.
  • Coupling Reactions : The final compound is formed through the coupling of the thiadiazole derivative with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Molecular Characteristics

  • Molecular Formula : C22H22N4O4S
  • Molecular Weight : 438.5 g/mol
  • IUPAC Name : this compound
  • InChI Key : RRPZBNQNONFUGH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The methoxy and thiadiazole groups enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activities by occupying active sites, thereby preventing substrate interactions .

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. In particular:

  • Antibacterial Testing : The compound was evaluated against several bacterial strains including:
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
    Results indicated that derivatives of thiadiazoles showed moderate to substantial activity against these pathogens. For instance, specific derivatives demonstrated high efficacy against S. aureus and E. coli, suggesting potential for further development as antimicrobial agents .

Case Studies

A study focusing on related thiadiazole compounds found that:

  • Compounds A2 and B2 exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • The mechanism behind this activity was linked to the structural features of the thiadiazole ring which facilitated interaction with bacterial cell membranes .

Data Table: Biological Activity Summary

CompoundTarget OrganismActivity LevelMechanism of Action
A2Staphylococcus aureusModerateEnzyme inhibition
B2Escherichia coliSubstantialMembrane disruption
A1Aspergillus nigerModerateInhibition of fungal growth

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with substituted benzoyl chlorides. For example, 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine can react with 3,4-dimethoxybenzoyl chloride in pyridine under controlled temperatures (273–298 K). Recrystallization from ethanol or acetone yields pure crystals . Key steps include:

  • Use of anhydrous solvents (e.g., acetonitrile) to avoid side reactions.
  • Catalytic triethylamine to facilitate amide bond formation .
  • Monitoring reaction progress via TLC and spectroscopic validation (IR, NMR) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Determines molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking). SHELX software is widely used for refinement, achieving R-factors < 0.08 .
  • FT-IR : Identifies functional groups (amide C=O stretch ~1680 cm⁻¹, thiadiazole ring vibrations ~1500 cm⁻¹) .
  • NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 2-methylphenyl group at δ 6.8–7.5 ppm) .

Q. What in vitro assays are standard for evaluating its anticancer potential?

  • Cell viability assays : MTT or SRB tests using cancer cell lines (e.g., non-small lung carcinoma) to determine IC₅₀ values .
  • Apoptosis analysis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • Cell cycle arrest : DNA content measurement via propidium iodide staining (e.g., G1/S phase arrest in NSCLC cells) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of thiadiazole derivatives be resolved?

Discrepancies may arise from variations in:

  • Assay conditions : Differences in cell lines, serum concentrations, or incubation times. Standardizing protocols (e.g., NIH/NCATS guidelines) minimizes variability .
  • Structural modifications : Substituent effects (e.g., methoxy vs. nitro groups) on solubility and target affinity. Comparative SAR studies using analogs with controlled substitutions are critical .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced anticancer activity?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., tert-butyl) to improve target binding .
  • Molecular docking : Predict interactions with targets like AKT or 15-lipoxygenase (15-LOX). Docking scores correlate with experimental IC₅₀ values .
  • In vivo validation : Pharmacokinetic studies in murine models to assess bioavailability and toxicity .

Q. How does X-ray crystallography guide structural optimization?

Crystal structures reveal:

  • Dihedral angles : Coplanarity of thiadiazole and benzene rings enhances π-π interactions with biological targets (e.g., dihedral angles < 5° in active derivatives) .
  • Hydrogen bonding networks : Intramolecular N–H⋯O bonds stabilize bioactive conformations. Modifying hydrogen bond donors/acceptors can improve binding .

Q. What role do molecular docking and dynamics play in mechanistic studies?

  • Target identification : Docking against kinase libraries identifies potential targets (e.g., ERK, AKT) .
  • Binding mode analysis : Simulations reveal stable interactions (e.g., hydrogen bonds with 15-LOX active site residues) .
  • Free energy calculations : MM-GBSA/PBSA quantifies binding affinity, guiding lead optimization .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

StepConditionsYieldKey Reference
CyclizationPyridine, 273 K, 1 h75–85%
Amide bond formationTriethylamine, dry acetonitrile90%
PurificationRecrystallization (ethanol/acetone)95%

Q. Table 2: Biological Activity of Analogous Thiadiazoles

CompoundIC₅₀ (μM)Target PathwayReference
N-(5-(Pyridin-2-yl)-thiadiazol)benzamide12.315-LOX inhibition
2-Chloro-N-(5-(cyanomethyl)-thiadiazol)8.7AKT/ERK suppression

Key Recommendations for Researchers

  • Prioritize crystallographic validation to resolve ambiguous NMR/IR data .
  • Use high-throughput screening to identify off-target effects and optimize selectivity .
  • Address solubility issues via prodrug strategies (e.g., esterification of methoxy groups) .

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